molecular formula C8H4BrF3O3 B8133007 5-Bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid

5-Bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid

Cat. No.: B8133007
M. Wt: 285.01 g/mol
InChI Key: LHALRYKNKDXPHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid is a derivative of benzoic acid, characterized by the presence of bromine, hydroxyl, and trifluoromethyl groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid typically involves the bromination of 2-hydroxy-4-(trifluoromethyl)benzoic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, biaryl compounds, and other derivatives with modified functional groups .

Scientific Research Applications

5-Bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The bromine and hydroxyl groups contribute to its reactivity and binding affinity with target molecules .

Properties

IUPAC Name

5-bromo-2-hydroxy-4-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O3/c9-5-1-3(7(14)15)6(13)2-4(5)8(10,11)12/h1-2,13H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHALRYKNKDXPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)C(F)(F)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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